molecular formula C9H4BrClFN B1380291 8-Bromo-1-chloro-5-fluoroisoquinoline CAS No. 1369203-62-2

8-Bromo-1-chloro-5-fluoroisoquinoline

Cat. No.: B1380291
CAS No.: 1369203-62-2
M. Wt: 260.49 g/mol
InChI Key: BUICVHCGBBUSHG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “8-Bromo-1-chloro-5-fluoroisoquinoline”. It’s worth noting that similar compounds are used in various areas of research, including chemical synthesis .

Scientific Research Applications

Chemical Synthesis and Modifications

  • Synthesis of Halogenated Quinolines : 8-Bromo-1-chloro-5-fluoroisoquinoline and related compounds are used in the synthesis of various halogenated quinolines. These processes involve reactions like chlorination, bromination, and fluorination, essential for creating diverse chemical structures for further applications (Tochilkin, Gracheva, Kovel'man, & Prokof'ev, 1983).

Biological Studies and Drug Development

  • Cytotoxicity and Antibacterial Properties : Compounds derived from this compound have been studied for their cytotoxic effects and potential as antibacterial agents. Research includes exploring their activity against various bacterial strains, contributing to the development of new antimicrobial agents (Kotian et al., 2021).

Fungicidal Activity

  • Fungitoxicity of Halogenated Quinolines : The fungitoxic properties of compounds like this compound have been researched, showing potential in controlling fungal growth. Such studies contribute to the development of fungicidal compounds for agricultural and medicinal purposes (Gershon, Clarke, & Gershon, 1996).

Photophysical Studies

  • Photochemistry and Protecting Groups : Research into the photolytic properties of halogenated quinolines like this compound has revealed their potential as photoremovable protecting groups. These findings are significant for biological studies where controlled release of bioactive molecules is crucial (Zhu, Pavlos, Toscano, & Dore, 2006).

Novel Chemical Structures

  • Development of New Chemical Entities : The synthesis of this compound and its derivatives helps create novel chemical entities. These compounds are potential candidates for drug discovery and other scientific applications, expanding the chemical diversity for various research fields (Hayashi, Takahata, Kawamura, & Todo, 2002).

Mechanism of Action

The mechanism of action of “8-Bromo-1-chloro-5-fluoroisoquinoline” is not well-documented. It’s worth noting that similar compounds are used in various areas of research, including life science and material science .

Properties

IUPAC Name

8-bromo-1-chloro-5-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-6-1-2-7(12)5-3-4-13-9(11)8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUICVHCGBBUSHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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